molecular formula C34H31F4N7O B12382510 Krasg12D-IN-2

Krasg12D-IN-2

カタログ番号: B12382510
分子量: 631.7 g/mol
InChIキー: BXUWTUPVKIWRNH-WBGUKRJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Krasg12D-IN-2 is a small molecule inhibitor specifically designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation. This mutation is commonly found in various cancers, including pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation leads to the continuous activation of the KRAS protein, promoting uncontrolled cell growth and proliferation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Krasg12D-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and quality. This includes optimizing reaction conditions, using high-throughput purification methods, and implementing stringent quality control measures to meet regulatory standards .

化学反応の分析

Types of Reactions

Krasg12D-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

科学的研究の応用

Krasg12D-IN-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.

    Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell proliferation and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers harboring the KRAS G12D mutation.

    Industry: Utilized in drug development pipelines to design and optimize new KRAS inhibitors

作用機序

Krasg12D-IN-2 exerts its effects by binding to the KRAS G12D mutant protein, inhibiting its activity. This binding disrupts the interaction between KRAS and its downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway. By inhibiting KRAS activity, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRAS G12D mutation .

類似化合物との比較

Similar Compounds

Uniqueness

Krasg12D-IN-2 is unique due to its high selectivity and potency for the KRAS G12D mutation. Its distinct binding mode and favorable pharmacokinetic properties make it a promising candidate for further development and clinical application .

特性

分子式

C34H31F4N7O

分子量

631.7 g/mol

IUPAC名

4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-amine

InChI

InChI=1S/C34H31F4N7O/c1-2-23-26(35)7-4-18-10-20(39)11-24(27(18)23)29-28(36)30-25(13-40-29)32(44-15-21-5-6-22(16-44)41-21)43-33(42-30)46-17-34-8-3-9-45(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,21-22,41H,3,5-6,8-9,12,14-17,39H2/t21-,22+,34?/i17D2

InChIキー

BXUWTUPVKIWRNH-WBGUKRJMSA-N

異性体SMILES

[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)N)C=CC(=C8C#C)F)F

正規SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)N)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。